
Metastron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium chloride Sr-89 is a radiopharmaceutical agent primarily used for the relief of bone pain in patients with painful skeletal metastases. This compound, which was initially FDA-approved in 1993, is particularly effective in cases of metastatic castrate-resistant prostate cancer . Strontium chloride Sr-89 mimics calcium and is preferentially taken up by bone tissues, especially in areas with high bone turnover, such as cancerous lesions .
Preparation Methods
Strontium chloride Sr-89 is produced using the nuclear reaction of yttrium-89 (89Y) with neutrons, resulting in the formation of strontium-89 (89Sr). The reaction can be represented as follows:
89Y(n,p)89Sr
The irradiated yttria target undergoes chemical processing to extract and purify the strontium-89. This involves a two-stage extraction process with 0.1M DtBuCH18C6/1-Octanol, followed by scrubbing and back extraction to yield a pure fraction of strontium-89 .
Chemical Reactions Analysis
Strontium chloride Sr-89 undergoes several types of chemical reactions:
Oxidation and Reduction: Strontium chloride Sr-89 can participate in redox reactions, although specific examples are less common.
Strontium chloride reacts with hydrogen fluoride gas to form strontium fluoride and chlorine gas:Substitution: SrCl2+2HF→SrF2+2HCl
Strontium chloride can react with sulfuric acid to form strontium sulfate and hydrochloric acid:Precipitation: SrCl2+H2SO4→SrSO4+2HCl
These reactions typically occur under standard laboratory conditions .
Scientific Research Applications
Strontium chloride Sr-89 has a wide range of applications in scientific research:
Medicine: It is used as a palliative treatment for bone pain in patients with metastatic bone cancer.
Radiopharmaceuticals: Strontium chloride Sr-89 is used in the production of radiopharmaceuticals for diagnostic and therapeutic purposes.
Cancer Treatment: The compound is particularly effective in treating bone metastases in prostate and breast cancer patients.
Mechanism of Action
Strontium chloride Sr-89 mimics calcium due to its similar chemical properties, allowing it to be absorbed by bones, particularly in areas with increased turnover, such as cancerous lesions. Once in the bone, strontium-89 emits beta radiation, which has a short range of penetration. This radiation helps to reduce pain by targeting and destroying cancerous cells in the bone .
Comparison with Similar Compounds
Strontium chloride Sr-89 is unique in its ability to target bone tissues and emit beta radiation for therapeutic purposes. Similar compounds include:
Strontium-90: Another radioactive isotope of strontium, but with different applications and properties.
Calcium chloride: Shares similar chemical properties but does not have the radiopharmaceutical applications of strontium chloride Sr-89.
Barium chloride: Similar in chemical behavior but more toxic and not used for radiopharmaceutical purposes.
Strontium chloride Sr-89 stands out due to its specific application in treating bone metastases and its ability to provide targeted radiation therapy.
Properties
| Strontium chloride 89, a similar to calcium divalent ion, concentrates in areas of increased osteogenesis, by being taken up into the inorganic matter of the bone. Strontium chloride 89 presents a 10-fold higher affinity for metastatic bone. Some reports indicate that after Strontium chloride 89 is incorporated into the osteoid matrix adjascently to the metastatic cells, it emits β-rays getting even to 1.3-64Gy. Thus, there is a possible tumoricidal effect driven by the radiation selectively emited by strontium chloride 89 into metastatic bones. | |
| 38270-90-5 | |
Molecular Formula |
Cl2Sr |
Molecular Weight |
159.81 g/mol |
IUPAC Name |
strontium-89(2+);dichloride |
InChI |
InChI=1S/2ClH.Sr/h2*1H;/q;;+2/p-2/i;;1+1 |
InChI Key |
AHBGXTDRMVNFER-FCHARDOESA-L |
Isomeric SMILES |
[Cl-].[Cl-].[89Sr+2] |
SMILES |
[Cl-].[Cl-].[Sr+2] |
Canonical SMILES |
[Cl-].[Cl-].[Sr+2] |
boiling_point |
100ºC |
melting_point |
0ºC |
solubility |
10.9-22.6 mg/ml |
synonyms |
Metastron strontium chloride strontium chloride hexahydrate strontium chloride monohydrate strontium chloride Sr 85 strontium chloride Sr 89 strontium chloride, 85Sr-labeled strontium chloride, 89Sr-labeled strontium chloride, 90Sr-labeled strontium chloride, disodium salt strontium-89 chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


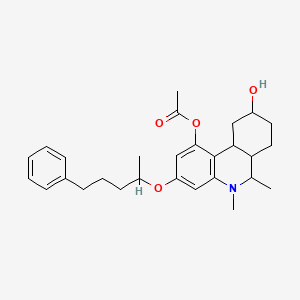

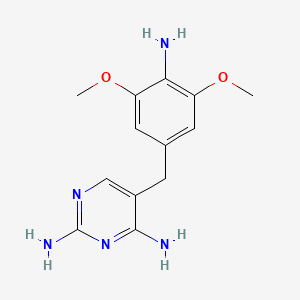
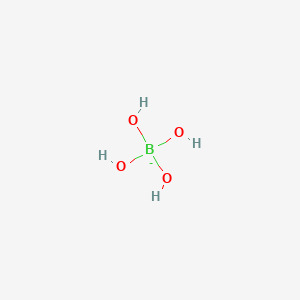
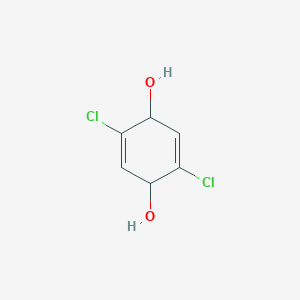

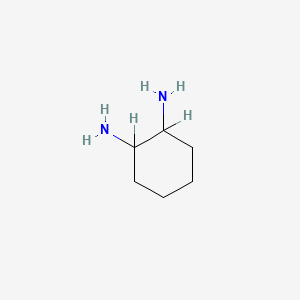



![3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1199297.png)
![Naphtho[2,1-b]furan](/img/structure/B1199300.png)
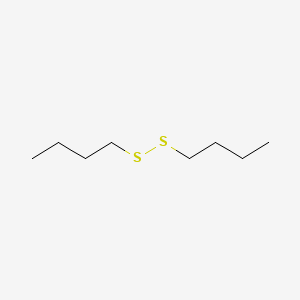
![[2-[(9R,11S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1199302.png)
